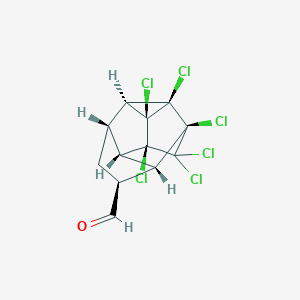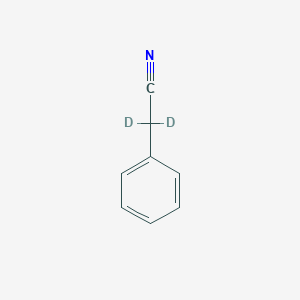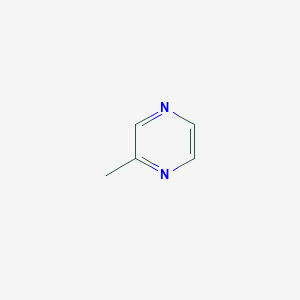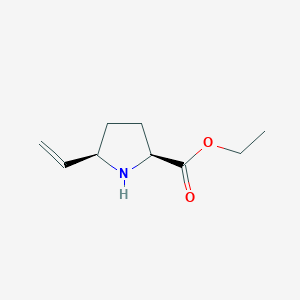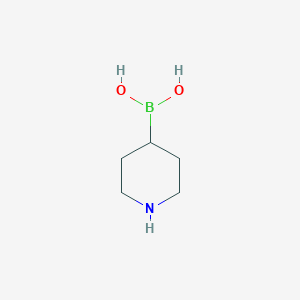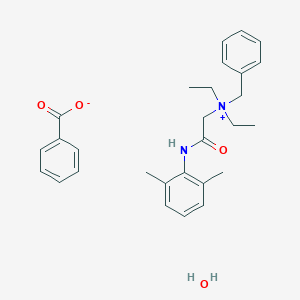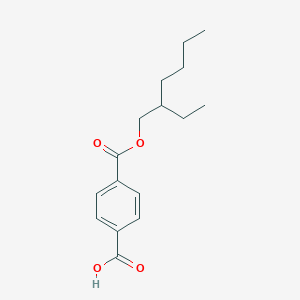
4-(((2-乙基己基)氧基)羰基)苯甲酸
描述
Mono-(2-ethylhexyl) terephthalate is a phthalate ester.
科学研究应用
杀幼虫剂
研究表明,该化合物的衍生物对埃及伊蚊、斯氏按蚊和淡色库蚊等蚊虫种类具有杀幼虫活性 . 这些发现对媒介控制具有重要意义,可能导致环境友好的杀虫剂的出现。
生物毒性评估
在环境科学中,评估化学品的生物毒性是为了了解其对生态系统的影响。4-(((2-乙基己基)氧基)羰基)苯甲酸已对其对非目标物种的毒性进行了评估,以确保其在各种应用中的使用安全 .
分子模拟
该化合物的结构用于计算化学中的分子模拟。 Amber 和 GROMACS 等程序利用它来模拟分子水平的相互作用,这对药物设计和材料科学至关重要 .
属性
IUPAC Name |
4-(2-ethylhexoxycarbonyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-3-5-6-12(4-2)11-20-16(19)14-9-7-13(8-10-14)15(17)18/h7-10,12H,3-6,11H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUJAEJKCNCOGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80935240 | |
| Record name | 4-{[(2-Ethylhexyl)oxy]carbonyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80935240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155603-50-2 | |
| Record name | Mono(2-ethylhexyl) terephthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155603502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{[(2-Ethylhexyl)oxy]carbonyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80935240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MONO(2-ETHYLHEXYL) TEREPHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRK5E97B18 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Mono(2-ethylhexyl) terephthalate compare to Di(2-ethylhexyl)phthalate in terms of its interaction with thyroid hormone receptors?
A1: Research indicates that Mono(2-ethylhexyl) terephthalate and its oxidized metabolites exhibit different interactions with thyroid hormone receptors (TRs) compared to Di(2-ethylhexyl)phthalate (DEHP) and its metabolites. [3] While 5-hydroxy-mono-(ethylhexyl)phthalate (a metabolite of DEHP) acts as an agonist for TRs, the oxidized metabolites of Mono(2-ethylhexyl) terephthalate show no such effect. [3] Interestingly, Mono(2-ethylhexyl) terephthalate itself acts as an antagonist to TRs at low concentrations, unlike DEHP's primary metabolite (MEHP), which displays partial agonist activity. [3] This difference in receptor interaction suggests that Mono(2-ethylhexyl) terephthalate might present a lower risk of endocrine disruption compared to DEHP.
Q2: Can you provide examples of the isolation and identification of Mono(2-ethylhexyl) terephthalate from natural sources?
A2: Mono(2-ethylhexyl) terephthalate has been isolated from the plant Ligularia macrophylla. [2] Scientists identified this compound alongside other constituents like flavonoids, phenolic compounds, and phytosterols using techniques like silica gel column chromatography and spectral analyses (including physico-chemical properties). [2] This finding suggests potential natural sources for this compound and opens avenues for further research on its biological significance.
Q3: What is the synthesis process of Mono(2-ethylhexyl) terephthalate?
A3: Mono(2-ethylhexyl) terephthalate can be synthesized through a two-step process involving acidylation and esterification. [1] Initially, terephthalic acid reacts with thionyl chloride to form an acyl chloride intermediate. [1] Subsequently, this intermediate undergoes esterification with 2-ethyl-1-hexanol, yielding Mono(2-ethylhexyl) terephthalate. [1] This synthetic route offers a controlled approach to obtain the desired compound with a reported yield of 40.4% and a purity of 99%. [1]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile](/img/structure/B48299.png)
